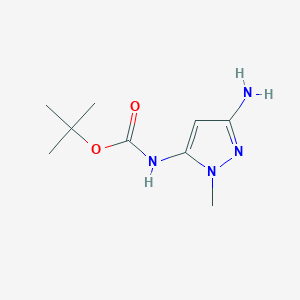![molecular formula C6H10F2O B6230052 [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers CAS No. 1780800-44-3](/img/no-structure.png)
[3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Difluoromethyl)cyclobutyl]methanol, also known as 3-DFMC, is a chiral molecule composed of a cyclobutane ring with a difluoromethyl substituent on the third carbon atom and a methanol substituent on the fourth carbon atom. This molecule is a mixture of diastereomers, which are two or more stereoisomers that differ from each other in the arrangement of their atoms in space. The two diastereomers of 3-DFMC are the (R)- and (S)-enantiomers. 3-DFMC is a versatile compound with numerous scientific applications due to its unique physical and chemical properties.
Scientific Research Applications
[3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers has numerous applications in scientific research. It is used as a chiral building block in the synthesis of other chiral molecules, such as amino acids and pharmaceuticals. It is also used as a reagent in organic synthesis, particularly in the synthesis of enantiomerically pure compounds. This compound is also used as a chiral selector in the separation of enantiomers by high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers is based on its ability to interact with other molecules in a stereoselective manner. This is due to the presence of the difluoromethyl substituent, which can form hydrogen bonds with other molecules. This compound can also form intermolecular hydrogen bonds with itself, which gives it the ability to self-associate and form aggregates. This property is useful for the separation of enantiomers.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not metabolized by the body and is not known to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers for lab experiments is its versatility. It is a stable, non-toxic compound that can be used in a wide range of experiments. It is also relatively easy to obtain and can be synthesized in a variety of ways. The main limitation of this compound is its cost; it is more expensive than many other compounds used in lab experiments.
Future Directions
There are numerous potential future directions for [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers. It could be used in the development of new chiral drugs, as a reagent in organic synthesis, or as a chiral selector in HPLC. It could also be used in the development of new analytical methods for the separation of enantiomers. Additionally, this compound could be used as a model compound to study the interactions between molecules and their effects on the properties of materials. Finally, this compound could be used in the development of new materials, such as polymers, with enhanced chiral selectivity.
Synthesis Methods
The synthesis of [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers can be achieved through several methods. One method is a three-step process involving the reaction of 1,1-difluorocyclobutane with dimethyl sulfide, followed by the addition of methanol, and then the hydrolysis of the methyl ester. Another method involves the reaction of 1,1-difluorocyclobutane with methanol in the presence of a base, followed by hydrolysis of the methyl ester.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-(difluoromethyl)cyclobutyl]methanol involves the addition of a difluoromethyl group to a cyclobutane ring, followed by reduction of the resulting ketone to the alcohol. The cyclobutane ring can be prepared from a cyclobutene derivative, which can be synthesized from a cyclopropane derivative. The difluoromethyl group can be introduced using a Grignard reagent, and the reduction can be carried out using a suitable reducing agent.", "Starting Materials": [ "Cyclopropane derivative", "Grignard reagent", "Reducing agent" ], "Reaction": [ "Synthesize cyclobutene derivative from cyclopropane derivative using a suitable method", "React cyclobutene derivative with difluoromethyl magnesium bromide to form [3-(difluoromethyl)cyclobutyl]ketone", "Reduce [3-(difluoromethyl)cyclobutyl]ketone to [3-(difluoromethyl)cyclobutyl]methanol using a suitable reducing agent" ] } | |
CAS RN |
1780800-44-3 |
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



